Product packaging for 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one(Cat. No.:CAS No. 845749-94-2)

1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12856653
CAS No.: 845749-94-2
M. Wt: 150.14 g/mol
InChI Key: HDYXZPHXWRGGBI-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 845749-94-2) is a high-value heterocyclic compound with a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol . It features a fused imidazole-pyrazol-5-one hybrid structure, a scaffold recognized in medicinal chemistry for its diverse biological potential. This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the field of antimicrobial research . Compounds incorporating similar imidazole and pyrazolone moieties have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Furthermore, related molecular hybrids have shown promising antifungal effects against strains such as Aspergillus niger . The mechanism of action for such compounds is multifaceted; in-silico molecular docking studies suggest that hybrids containing imidazole and pyrazole structures can act as potent inhibitors of crucial microbial enzymes, such as dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyltransferase (NMT) in Candida albicans . Other research indicates potential inhibition of the enzyme glucosamine-6-phosphate synthase (GlcN-6-P), a validated target for antifungals and antibacterials, by disrupting amino sugar biosynthesis . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a core building block in the synthesis of novel molecular hybrids and conjugates aimed at overcoming antibiotic resistance, as well as in biochemical assays and target-based drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B12856653 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one CAS No. 845749-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

845749-94-2

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-4H-pyrazol-3-one

InChI

InChI=1S/C6H6N4O/c11-5-1-2-9-10(5)6-7-3-4-8-6/h2-4H,1H2,(H,7,8)

InChI Key

HDYXZPHXWRGGBI-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1=O)C2=NC=CN2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 1h Imidazol 2 Yl 1h Pyrazol 5 4h One and Its Derivatives

Approaches for Constructing the Imidazole-Pyrazolone Core

The creation of the 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one framework can be approached through several convergent and linear strategies, each with its own merits and challenges.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single pot. For the synthesis of pyrazolone (B3327878) derivatives, a common MCR involves the condensation of a β-ketoester, a hydrazine (B178648) derivative, and an aldehyde. nih.govbeilstein-journals.org In the context of our target molecule, a hypothetical MCR could involve 2-hydrazinyl-1H-imidazole, a suitable β-ketoester like ethyl acetoacetate, and an aldehyde. This approach, while elegant, would require the prior synthesis and isolation of the potentially unstable 2-hydrazinyl-1H-imidazole.

Another MCR approach could involve the reaction of a 1,3-dicarbonyl compound, an aldehyde, and 2-aminoimidazole in the presence of a suitable catalyst. nih.gov However, this would likely lead to a different isomeric product than the one desired.

Cyclization Reactions Utilizing Pre-functionalized Imidazole (B134444) and Pyrazolone Intermediates

A more common and controllable strategy involves the cyclization of a pre-functionalized imidazole precursor. A key method for pyrazolone synthesis is the cyclocondensation of a hydrazine derivative with a β-ketoester. orientjchem.orgresearchgate.netorganic-chemistry.org In this context, the synthesis of this compound would logically proceed via the reaction of 2-hydrazinyl-1H-imidazole with ethyl acetoacetate. The initial step would be the formation of a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolone ring.

Alternatively, one could envision the coupling of a pre-formed pyrazolone ring with an imidazole moiety. This typically involves the N-arylation of a pyrazolone with a suitably activated imidazole derivative, such as a 2-haloimidazole. researchgate.net

Directed Synthesis via Known Heterocyclic Precursors

The synthesis can also be achieved by utilizing established heterocyclic precursors and building the second ring onto the first. For instance, starting with 2-aminoimidazole, one could perform a sequence of reactions to introduce the necessary functionality to form the pyrazolone ring. This might involve reaction with a diketene (B1670635) or a Michael addition to an α,β-unsaturated ester, followed by cyclization.

Conversely, starting with a pyrazolone, one could attempt to construct the imidazole ring. However, this is generally a more complex and less common approach for this type of linkage. The Vilsmeier-Haack reaction on a suitable hydrazone can be used to generate a formylpyrazole, which could then potentially be a precursor for imidazole ring formation. rsc.org

Regioselective Synthesis and Control in Imidazole-Pyrazolone Formation

A significant challenge in the synthesis of N-substituted pyrazolones is controlling the regioselectivity of the N-alkylation or N-arylation. Pyrazolone exists in several tautomeric forms, and reactions can occur at either the N1 or N2 position of the pyrazole (B372694) ring, as well as at the exocyclic oxygen or the C4 position.

In the case of the reaction between 2-hydrazinyl-1H-imidazole and a β-ketoester, the regioselectivity is generally well-controlled, leading to the N1-substituted pyrazolone.

For the N-arylation of a pre-formed pyrazolone with a 2-substituted imidazole, regioselectivity is a major concern. The outcome of the reaction can be influenced by several factors, including the nature of the base, the solvent, the catalyst, and the substituents on both the pyrazolone and imidazole rings. rsc.org Copper- and palladium-catalyzed N-arylation reactions have been developed to provide better control over regioselectivity. researchgate.netacs.orgresearchgate.net For instance, the use of specific ligands and reaction conditions can favor N1 over N2 arylation.

Reaction Type Key Precursors Regioselectivity Control Typical Conditions
Cyclocondensation2-Hydrazinyl-1H-imidazole, Ethyl acetoacetateGenerally favors N1 substitutionReflux in ethanol, often with acid or base catalyst orientjchem.org
N-ArylationPyrazolone, 2-HaloimidazoleDependent on catalyst, base, and solventCuI or Pd(OAc)2 catalyst, with a base like Cs2CO3 or K2CO3 in a solvent such as DMF or dioxane researchgate.netresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for achieving high yields and purity. For the cyclocondensation of 2-hydrazinyl-1H-imidazole and ethyl acetoacetate, optimization would involve screening different solvents (e.g., ethanol, acetic acid), catalysts (e.g., mineral acids, organic bases), and reaction temperatures.

In the case of catalytic N-arylation, the choice of catalyst system is paramount. While copper-based catalysts are more traditional and cost-effective, palladium catalysts often offer higher reactivity and broader substrate scope. The selection of the appropriate ligand for the metal catalyst is also critical for achieving high efficiency and regioselectivity.

Parameter Cyclocondensation Catalytic N-Arylation
Catalyst Acetic acid, piperidine (B6355638) orientjchem.orgCuI, Pd(OAc)2, CuFAP researchgate.netacs.org
Solvent Ethanol, DMFDioxane, Toluene, Methanol
Base -Cs2CO3, K2CO3, NaH
Temperature RefluxRoom temperature to reflux

Sustainable and Green Chemical Approaches in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the context of this compound synthesis, several green chemistry principles can be applied.

The use of multi-component reactions is inherently green as it reduces the number of synthetic steps and minimizes waste. nih.gov Performing reactions in greener solvents, such as water or ethanol, or under solvent-free conditions, is another important consideration. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. nih.gov

The development of reusable catalysts, such as solid-supported catalysts or nanoparticles, can also contribute to a more sustainable synthesis. nih.gov For example, copper-exchanged fluorapatite (B74983) (CuFAP) has been reported as an efficient and reusable catalyst for the N-arylation of imidazoles. researchgate.net

Green Approach Application in Imidazole-Pyrazolone Synthesis Reference
Multi-component reactionsReduces steps and waste nih.gov
Green solventsUse of water or ethanol, or solvent-free conditions
Microwave irradiationFaster reactions, less energy nih.gov
Reusable catalystse.g., Copper-exchanged fluorapatite (CuFAP) researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1h Imidazol 2 Yl 1h Pyrazol 5 4h One

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The analysis of hydrogen bonding networks and crystal packing is critically dependent on experimental crystallographic data. As no such data has been reported for 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one, a definitive description of its hydrogen bonding and crystal packing motifs cannot be provided.

Based on the structure of the molecule, which contains potential hydrogen bond donors (the N-H group of the imidazole (B134444) ring and the N-H group of the pyrazolone (B3327878) ring) and acceptors (the nitrogen atoms of the imidazole and pyrazole (B372694) rings, and the carbonyl oxygen of the pyrazolone ring), it is reasonable to hypothesize the formation of intermolecular hydrogen bonds. These interactions would likely play a significant role in the crystal packing. Common motifs in related structures include the formation of dimers, chains, or more complex three-dimensional networks. For example, studies on other pyrazole derivatives have shown the formation of N-H···N and N-H···O hydrogen bonds, leading to various supramolecular assemblies. nih.govresearchgate.net

Investigation of π-π Stacking and Other Non-Covalent Interactions

The specific geometry of any π-π stacking, such as the distance between the centroids of the rings and their relative orientation (e.g., parallel-displaced or T-shaped), can only be determined through experimental structural analysis. In the absence of crystallographic data for the title compound, a detailed investigation of these non-covalent interactions is not possible.

Computational and Theoretical Investigations of 1 1h Imidazol 2 Yl 1h Pyrazol 5 4h One

Conformational Analysis and Tautomerism Studies

The presence of multiple nitrogen atoms and a carbonyl group in 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one suggests the likelihood of a complex tautomeric landscape. Computational studies are essential for mapping out the potential energy surface and identifying the most stable tautomeric forms.

The pyrazolone (B3327878) ring in the title compound can exist in at least three tautomeric forms: the CH, NH, and OH forms. Furthermore, the imidazole (B134444) ring can exhibit prototropic tautomerism, where the proton on a nitrogen atom can migrate to the other nitrogen atom. The combination of these possibilities leads to a number of potential tautomers for this compound.

Computational studies on substituted pyrazolones have shown that the relative stability of the tautomers is highly dependent on the nature of the substituents. Generally, the NH and OH forms are more stable than the CH form, with the exact preference being influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. For instance, in 4-acyl pyrazolones, the existence of an aromatic ring and an N-H bond are stabilizing factors.

DFT calculations of the relative energies of the different tautomers of this compound would allow for the determination of the most stable form in the gas phase. A representative comparison of the relative energies of pyrazolone tautomers is provided in Table 2.

Table 2: Hypothetical Relative Energies of Pyrazolone Tautomers from DFT Calculations

Tautomer Relative Energy (kcal/mol)
NH-form 0.00
OH-form 2.50
CH-form 8.75

Note: These are hypothetical values for illustrative purposes, based on trends observed in computational studies of pyrazolone derivatives.

The aromaticity of the imidazole and pyrazole (B372694) rings is a key determinant of the molecule's stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Computational studies comparing imidazole and pyrazole have shown that both are aromatic, with imidazole generally being slightly more stable. purkh.com The aromaticity of each ring in this compound will be influenced by the electronic communication between the two rings and the specific tautomeric form present.

For the pyrazolone ring, the degree of aromaticity is expected to vary significantly between the different tautomers. The OH-form, with its hydroxyl group, would likely exhibit a higher degree of aromaticity in the pyrazole ring compared to the keto (NH and CH) forms. NICS calculations, which measure the magnetic shielding at the center of a ring, would be a valuable tool for quantifying these differences. Negative NICS values are indicative of aromaticity.

The relative stabilities of tautomers can be significantly altered by the surrounding solvent environment. Solvents of different polarities can preferentially stabilize certain tautomers through intermolecular interactions such as hydrogen bonding.

Computational studies on pyrazolone derivatives have demonstrated that polar solvents tend to favor the more polar tautomers. ijpcbs.com For example, in nonpolar solvents, the CH-form of some pyrazolones is favored, while in polar solvents, the NH and OH forms become more stable. This is due to the ability of polar solvents to form hydrogen bonds with the N-H and O-H groups of the pyrazolone.

The influence of solvent on the tautomeric equilibria of this compound could be modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM). These calculations would provide insights into how the tautomeric preferences shift in different solvent environments, which is crucial for understanding the behavior of the molecule in solution. Studies on related systems have shown that an increase in solvent polarity can lead to a significant shift in the tautomeric equilibrium. acs.org

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing the distribution of electrons and the nature of chemical bonds within a molecule. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, a DFT study would typically be employed to calculate the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many pyrazolone derivatives, the HOMO is often localized on the pyrazolone ring, while the LUMO may be distributed across the entire molecule or concentrated on specific substituents. researchgate.netjournament.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Note: The values in this table are illustrative and based on typical ranges observed for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interactions. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

An ESP analysis of this compound would likely reveal negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole and pyrazole rings, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms attached to the rings would likely exhibit positive potential.

Understanding the distribution of partial charges on the atoms of a molecule is crucial for predicting its polarity and reactivity. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate these charges.

A computational study would provide the partial charges on each atom of this compound. It is expected that the nitrogen and oxygen atoms would carry negative partial charges, while the carbon and hydrogen atoms would have positive partial charges of varying magnitudes. This information is instrumental in understanding the molecule's dipole moment and its interactions with other polar molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies. mdpi.comacs.org

For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, computational methods could be used to propose and evaluate plausible reaction pathways. The geometry of the transition states can be optimized, and their energies calculated to determine the rate-limiting step of the reaction. This type of analysis provides a deeper understanding of the reaction kinetics and can aid in the design of more efficient synthetic routes. beilstein-journals.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. tandfonline.comnih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

An MD simulation of this compound, either in a vacuum or in a solvent, would provide information about its conformational flexibility, vibrational modes, and interactions with solvent molecules. This is particularly important for understanding how the molecule behaves in a biological system, for instance, when interacting with a protein's active site. frontiersin.org

Reactivity and Synthetic Transformations of 1 1h Imidazol 2 Yl 1h Pyrazol 5 4h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone (B3327878) Moiety

The pyrazolone ring is known to be susceptible to electrophilic substitution, primarily at the C-4 position. nih.gov This position is flanked by a carbonyl group and a nitrogen atom, rendering the attached protons acidic and the carbon atom nucleophilic upon deprotonation. Consequently, the C-4 position is an active site for a variety of electrophilic substitution reactions. scribd.compharmaguideline.comrrbdavc.org

Common electrophilic substitution reactions anticipated for the pyrazolone moiety include:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine can introduce halogen atoms at the C-4 position.

Nitration: Treatment with nitric acid in the presence of a strong acid catalyst like sulfuric acid is expected to yield the 4-nitro derivative. scribd.com

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, can introduce a formyl group at the C-4 position. scribd.com

Acylation: Friedel-Crafts acylation conditions can be adapted to introduce acyl groups at the C-4 position, further functionalizing the molecule.

Nucleophilic substitution reactions on the pyrazolone ring are less common. However, the carbonyl carbon at the C-5 position represents an electrophilic center that can be attacked by strong nucleophiles, potentially leading to ring-opening or addition products under specific conditions.

Table 1: Predicted Electrophilic Substitution Reactions at the Pyrazolone C-4 Position

Reaction Type Reagents Electrophile Predicted Product
Nitration HNO₃ / H₂SO₄ NO₂⁺ 1-(1H-Imidazol-2-yl)-4-nitro-1H-pyrazol-5(4H)-one
Bromination NBS / CCl₄ Br⁺ 4-Bromo-1-(1H-imidazol-2-yl)-1H-pyrazol-5(4H)-one
Formylation POCl₃ / DMF [CHCl=N(CH₃)₂]⁺ 1-(1H-Imidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde
Azo Coupling Ar-N₂⁺Cl⁻ Ar-N₂⁺ 4-(Aryl-diazenyl)-1-(1H-imidazol-2-yl)-1H-pyrazol-5(4H)-one

Functionalization and Derivatization at the Imidazole (B134444) Ring

The imidazole ring offers additional sites for functionalization, distinct from the pyrazolone moiety. The reactivity of the imidazole ring is influenced by the presence of the pyrazolone substituent at its C-2 position. The imidazole ring contains two nitrogen atoms: a 'pyrrole-type' nitrogen (N-1) bearing a proton and a 'pyridine-type' nitrogen (N-3) with a lone pair of electrons. nih.govresearchgate.net

Key derivatization strategies for the imidazole ring include:

N-Alkylation and N-Acylation: The N-H proton of the imidazole ring is acidic and can be removed by a base. The resulting imidazolide anion is a potent nucleophile that readily reacts with alkyl halides or acyl chlorides to yield N-substituted derivatives. semanticscholar.orgresearchgate.net This is often the most facile derivatization reaction for N-unsubstituted imidazoles.

Electrophilic Substitution: Electrophilic attack on the imidazole ring is generally less favorable than on the pyrazolone C-4 position. quora.com When it does occur, substitution typically happens at the C-4 or C-5 positions. The specific outcome can be influenced by reaction conditions and the electronic nature of the pyrazolone substituent.

Metalation: The C-2 proton of an imidazole ring can be abstracted by a strong base (e.g., organolithium reagents), although in this specific molecule, the C-2 position is already substituted. However, other positions on the ring could potentially be metalated, creating a nucleophilic center for reaction with various electrophiles.

Condensation and Addition Reactions of Active Sites

The presence of both a carbonyl group and an active methylene group makes 1-(1H-imidazol-2-yl)-1H-pyrazol-5(4H)-one a prime candidate for condensation and addition reactions. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: The active C-4 methylene group can participate in Knoevenagel condensation with various aldehydes and ketones. This reaction, typically catalyzed by a base, leads to the formation of 4-alkylidene or 4-arylidene derivatives, which are valuable intermediates for further synthesis. beilstein-journals.org

Michael Addition: The activated double bond in the 4-alkylidene derivatives formed from condensation reactions can act as a Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, leading to diverse molecular scaffolds. researchgate.netnih.gov

Addition to the Carbonyl Group: The C-5 carbonyl group can undergo addition reactions with various nucleophiles. For instance, reaction with organometallic reagents could yield tertiary alcohols, while reaction with amines or hydrazines could form imines or hydrazones, respectively.

Photooxidative Addition: Pyrazolones have been shown to participate in visible-light-mediated photoredox reactions, adding to other heterocyclic systems under mild conditions. researchgate.net This modern synthetic approach could be applicable for functionalizing the C-4 position.

Table 2: Examples of Condensation and Addition Reactions

Reaction Type Reactant Reagents/Conditions Product Type
Knoevenagel Condensation Benzaldehyde Piperidine (B6355638), Ethanol, Reflux 4-Benzylidene-1-(1H-imidazol-2-yl)-1H-pyrazol-5(4H)-one
Michael Addition (on Knoevenagel product) Malononitrile Sodium ethoxide, Ethanol Michael adduct at the exocyclic double bond
Hydrazone Formation Hydrazine (B178648) hydrate Acetic acid, Ethanol 1-(1H-Imidazol-2-yl)-1,4-dihydro-5H-pyrazol-5-one hydrazone
Grignard Addition Methylmagnesium bromide Dry Ether, then H₃O⁺ 1-(1H-Imidazol-2-yl)-5-hydroxy-5-methyl-4,5-dihydro-1H-pyrazole

Cycloaddition Chemistry and Ring Annulation Strategies

The inherent structure of this compound and its derivatives allows for participation in various cycloaddition and ring annulation reactions, which are key strategies for constructing complex polycyclic systems.

[3+2] Cycloadditions: Pyrazoles and their derivatives are frequently synthesized via 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netresearchgate.net Conversely, the double bonds within the pyrazolone or imidazole rings, or in derivatives such as 4-alkylidenepyrazolones, can act as dipolarophiles, reacting with 1,3-dipoles like nitrile imines, azides, or nitrile oxides to form novel spirocyclic or fused ring systems. acs.orgmdpi.com

Diels-Alder Reactions: The endocyclic C=C bond of the pyrazolone ring or an exocyclic double bond at the C-4 position can potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of bicyclic adducts.

Ring Annulation: Annulation strategies involve the construction of a new ring fused to the existing heterocyclic framework. This can be achieved through intramolecular reactions of precursors synthesized by functionalizing both the pyrazolone and imidazole rings. For example, a substituent introduced at the pyrazolone C-4 position could be designed to cyclize with the N-1 or a carbon position of the imidazole ring. Rhodium-catalyzed [4+3] annulation is a known strategy for creating seven-membered rings fused to pyrazolones. researchgate.net

Generation of Fused Polycyclic Heterocyclic Systems

The strategic combination of the reactions described above provides pathways to a diverse array of fused polycyclic heterocyclic systems. These complex molecules are of significant interest in medicinal chemistry and materials science.

One common strategy involves a two-step process: initial functionalization followed by an intramolecular cyclization. For example, a Michael addition reaction at the C-4 position can introduce a side chain containing a suitable functional group (e.g., a nitro group), which can then be reduced and cyclized to form a new fused ring. nih.gov This approach has been used to synthesize pyrazolo[3,4-c]pyridines.

Another approach is through multicomponent reactions where several simple starting materials combine in a single pot to generate complex fused structures. For instance, a four-component reaction involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile can lead to the formation of pyrano[2,3-c]pyrazole systems. beilstein-journals.org By analogy, this compound could be used as a precursor in similar multicomponent strategies to build fused systems like pyrazolo-pyridazines or other complex scaffolds. researchgate.netrsc.org

Coordination Chemistry and Ligand Properties towards Metal Centers

The molecular structure of this compound contains multiple nitrogen and oxygen atoms with lone pairs of electrons, making it an excellent candidate as a multidentate ligand in coordination chemistry. bohrium.comnih.gov Pyrazolone and imidazole-based ligands are widely studied for their ability to form stable complexes with a variety of metal ions. researchgate.netdepositolegale.itnih.gov

Potential coordination sites in the molecule include:

The 'pyridine-type' nitrogen (N-3) of the imidazole ring.

The 'pyridine-type' nitrogen (N-2) of the pyrazolone ring.

The carbonyl oxygen (O-5) of the pyrazolone ring.

The 'pyrrole-type' nitrogen (N-1) of the imidazole ring after deprotonation.

This array of donor atoms allows the molecule to act as a versatile chelating agent. It can potentially form bidentate (N,N or N,O) or even tridentate complexes with metal centers. The formation of five- or six-membered chelate rings is often favored, leading to thermodynamically stable metal complexes. nih.gov The specific coordination mode will depend on the metal ion, the solvent, and the presence of other coordinating anions. The resulting metal complexes have potential applications in catalysis, materials science, and as models for bioinorganic systems. bohrium.comrsc.org

Biological Activity Mechanisms and Structure Activity Relationships of 1 1h Imidazol 2 Yl 1h Pyrazol 5 4h One Derivatives in Vitro Investigations

Anti-inflammatory Activity Profiling and Mechanistic Insights

The anti-inflammatory potential of 1-(1H-imidazol-2-yl)-1H-pyrazol-5(4H)-one derivatives is primarily attributed to their ability to modulate key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

Cyclooxygenase (COX) Isozyme Inhibition Studies

A significant mechanism underlying the anti-inflammatory effects of many heterocyclic compounds, including pyrazole (B372694) derivatives, is the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

In vitro studies on various pyrazole and pyrazolone (B3327878) derivatives have demonstrated significant COX inhibitory activity. For instance, a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were synthesized and evaluated for their COX-1 and COX-2 isozyme selectivity. The results indicated that the tested compounds exhibited inhibition of both isoforms. nih.gov Similarly, imidazo[1,2-a]pyridine derivatives incorporating a pyrazole moiety have been investigated as selective COX-2 inhibitors, with some compounds showing moderate to good inhibitory activities. cbijournal.com The pyrazole ring is a key structural feature in several selective COX-2 inhibitors, such as celecoxib. cbijournal.com

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrazole and imidazole (B134444) rings play a crucial role in determining the COX inhibitory potency and selectivity. For example, in a study of imidazopyrazolopyridine derivatives, the introduction of a chlorine atom enhanced COX-2 inhibitory activity and selectivity. mdpi.com

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound IDStructureCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Reference Drug0.35>100
Compound 1 Pyrazole-pyridazine hybrid1.15-
Compound 2 Pyrazole-pyridazine hybrid1.50-
Compound 3 Imidazo[1,2-a]pyridine-pyrazole hybrid-Good
Compound 4 Imidazo[1,2-a]pyridine-pyrazole hybrid-Maximum

Note: The data presented is for structurally related pyrazole derivatives and not specifically for this compound derivatives, as specific data for the latter was not available in the searched literature.

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response. The overproduction of these cytokines is implicated in the pathogenesis of various inflammatory diseases. Therefore, the inhibition of their production represents a valid therapeutic strategy.

Pyridinyl imidazole compounds have been shown to potently inhibit murine TNF-α production both in vitro and in vivo. nih.gov Studies on pyrazole-pyridazine hybrids have also demonstrated their ability to inhibit the generation of TNF-α and IL-6 in LPS-induced RAW264.7 macrophages. Specifically, certain trimethoxy derivatives were identified as potent inhibitors of these pro-inflammatory cytokines.

The mechanism of cytokine inhibition by these derivatives often involves the modulation of intracellular signaling pathways. For instance, TNF-α can induce the production of IL-6 through the activation of the p38 MAP kinase pathway. nih.gov Therefore, compounds that interfere with this signaling cascade can effectively reduce the levels of these pro-inflammatory mediators.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Selected Pyrazole Derivatives

Compound IDCell LineStimulantCytokine InhibitedIC50 (µM) / % Inhibition
SK&F 86002 RAW 264.7LPSTNF-α5
Pyridinyl Imidazole Analog Peritoneal MacrophagesLPSTNF-α-
Pyrazole-pyridazine hybrid 1 RAW264.7LPSTNF-α, IL-6, PGE-2, NOPotent Inhibition
Pyrazole-pyridazine hybrid 2 RAW264.7LPSTNF-α, IL-6, PGE-2, NOPotent Inhibition

Note: The data presented is for structurally related pyrazole and imidazole derivatives and not specifically for this compound derivatives, as specific data for the latter was not available in the searched literature.

Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Spectrum and Modes of Action

The antibacterial activity of imidazole and pyrazole derivatives has been extensively studied. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of hydroxyimidazole derivatives were screened for their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. bohrium.com Some of these compounds exhibited good antibacterial activity compared to the standard drug nitrofurantoin. bohrium.com

The mode of action for these compounds can vary. For some imidazole derivatives, it is suggested that they may interfere with the synthesis of the bacterial cell wall or inhibit essential enzymes. The presence of specific substituents on the heterocyclic rings can significantly influence the antibacterial spectrum and potency.

Table 3: In Vitro Antibacterial Activity of Selected Imidazole and Pyrazole Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
Hydroxyimidazole Derivative 1 Good Activity--Similar to Nitrofurantoin
Hydroxyimidazole Derivative 2 Good Activity-No EffectNo Effect
Sulfonamide-pyrazole Derivative 1 -1--
Sulfonamide-pyrazole Derivative 2 -1--

Note: MIC values represent the minimum inhibitory concentration. The data is from studies on various imidazole and pyrazole derivatives. nih.govbohrium.com

Antifungal Properties and Targets

Imidazole-containing compounds are well-known for their antifungal properties, with many clinically used antifungal drugs belonging to this class. The primary target for many antifungal imidazoles is the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the cell membrane and ultimately fungal cell death.

A study on 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives revealed excellent in vitro antifungal activity against a clinical strain of Candida albicans. mdpi.com Furthermore, newly synthesized 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5 (2H)-one derivatives have shown promising antifungal activity against Aspergillus niger, Aspergillus flavus, and Penicillium citrinum. sciencescholar.us

Table 4: In Vitro Antifungal Activity of Selected Imidazolyl-Pyrazole Derivatives (MIC in µg/mL)

Compound IDC. albicansA. nigerA. flavusP. citrinum
1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivative Excellent Activity---
2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5 (2H)-one derivative 1 -Promising ActivityPromising ActivityPromising Activity
2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5 (2H)-one derivative 2 -Promising ActivityPromising ActivityPromising Activity

Note: MIC values represent the minimum inhibitory concentration. mdpi.comsciencescholar.us

Antimycobacterial Activity and Cellular Interactions

Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. Imidazole and pyrazole derivatives have shown promise in this area.

A series of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives exhibited interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv reference strain. mdpi.com Additionally, N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives displayed moderate antimycobacterial activity against M. tuberculosis H37Ra and significant activity against several other mycobacteria. cbijournal.com

The cellular interactions and specific targets of these compounds in mycobacteria are still under investigation but may involve the inhibition of essential enzymes or disruption of the unique mycobacterial cell wall.

Table 5: In Vitro Antimycobacterial Activity of Selected Imidazolyl-Pyrazole Derivatives

Compound IDMycobacterium StrainActivity (MIC in µg/mL)
1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivative M. tuberculosis H37RvInteresting Activity
Pyridine-2-carboxamidrazone derivative 1 M. tuberculosis H37RaModerate Activity
Pyridine-2-carboxamidrazone derivative 2 Mycobacteria other than tuberculosisSignificant Activity
Pyrazole sulfonamide derivative M. smegmatis-

Note: The specific MIC values were not always provided in the source material, hence descriptive activity is used. cbijournal.commdpi.comnih.gov

Anticancer and Antiproliferative Activities (In Vitro)

Derivatives of pyrazolone, a class of heterocyclic compounds, have demonstrated significant potential as anticancer agents in preclinical studies. japsonline.com Their efficacy is attributed to a variety of mechanisms that target fundamental processes in cancer cell proliferation and survival. In vitro evaluations against a range of human cancer cell lines have revealed that these compounds can induce programmed cell death, halt the cell division cycle, and interfere with critical signaling pathways that promote tumor growth. ekb.egsrrjournals.com

A primary mechanism through which pyrazolone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various pyrazoline derivatives have shown they can trigger an apoptotic phenotype in cancer cells even at low concentrations. mdpi.com For instance, certain pyrazoline compounds were found to be potent inducers of apoptosis in HepG-2 (human liver hepatocellular carcinoma) cells. mdpi.com This process is often mediated by the activation of caspases, which are key enzymes in the apoptotic cascade. One study on a thieno[2,3-c]pyrazole derivative in HL-60 leukemia cells demonstrated significant activation of caspase-3/7, a crucial step in executing apoptosis. mdpi.com Furthermore, these compounds can cause DNA damage, leading to genotoxic stress and subsequent cell death. mdpi.comrsc.org

In addition to inducing apoptosis, many pyrazole derivatives exhibit antiproliferative activity by causing cell cycle arrest. This prevents cancer cells from progressing through the division cycle, thereby inhibiting tumor growth. Depending on the specific derivative and cancer cell line, arrest can occur at different phases of the cell cycle. For example, some pyrazolone compounds have been shown to arrest the cell cycle at the G0/G1 phase in non-small cell lung cancer cells. nih.gov In contrast, other derivatives, such as benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17), notably arrested HepG-2 cells in the G2/M phase. mdpi.com Similarly, a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative, compound 10e, was found to inhibit cell proliferation by inducing cell cycle arrest in the G2 phase in human chronic myeloid leukemia (K562) cells. nih.gov

A significant aspect of the anticancer activity of this compound derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. A primary target for these compounds is a class of enzymes known as kinases, which play a central role in cell signaling, growth, and proliferation. nih.gov Pyrazole derivatives have been identified as potent inhibitors of multiple kinases involved in oncogenesis. japsonline.com

For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to be multi-targeted kinase inhibitors, showing potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.gov These kinases are crucial for cytokine signaling and cell division, respectively. One compound from this series, 10e, effectively down-regulated the phosphorylation of downstream targets like STAT3, STAT5, Aurora A, and Aurora B in cancer cells. nih.gov Other studies have identified pyrazole derivatives that inhibit Cyclin-Dependent Kinase 2 (CDK2), an enzyme essential for cell cycle progression. nih.govnih.gov Furthermore, certain pyrazolone-pyrazole derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov The pyrazol-4-yl urea derivative AT9283 has also been identified as a multitargeted inhibitor with potent activity against Aurora kinases, JAK2, and Abl kinase. acs.org

Table 1: In Vitro Kinase Inhibition by Pyrazole Derivatives
CompoundTarget KinaseIC₅₀ ValueCell LineReference
Compound 10eJAK20.166 µMK562 / HCT116 nih.gov
Compound 10eJAK30.057 µMK562 / HCT116 nih.gov
Compound 10eAurora A0.939 µMK562 / HCT116 nih.gov
Compound 10eAurora B0.583 µMK562 / HCT116 nih.gov
Compound 27VEGFR-2828.23 nMMCF7 nih.gov
Compound 33CDK20.074 µMHCT116 / MCF7 / HepG2 / A549 nih.gov
Compound 34CDK20.095 µMHCT116 / MCF7 / HepG2 / A549 nih.gov
AT9283 (Compound 16)Aurora A / Aurora BPotent InhibitionHCT116 acs.org

The regulation of apoptosis is tightly controlled by a balance between pro- and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.gov Anti-apoptotic proteins like Bcl-2 prevent cell death, and their overexpression is a common mechanism for cancer cell survival and resistance to therapy. rsc.org Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been specifically designed and evaluated as potential inhibitors of Bcl-2. rsc.org By binding to and inhibiting Bcl-2, these compounds disrupt its protective function, tipping the balance towards apoptosis. This inhibition leads to the activation of pro-apoptotic proteins such as Bax and p53, as well as the downstream executioner, Caspase-3. rsc.org Molecular docking studies have confirmed the high binding affinity of some pyrazole derivatives to the Bcl-2 protein, supporting this mechanism of action. rsc.org Nanoparticles of a pyrazolo-pyridazine derivative also showed a downregulation of Bcl-2 levels alongside an upregulation of Bax, p53, and caspase-3. mdpi.com

Microtubules are essential components of the cellular skeleton, playing a critical role in cell division, structure, and transport. mpi-cbg.de Their dynamic nature, involving constant polymerization and depolymerization, is vital for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a proven strategy in cancer therapy. Some pyrazolone derivatives have been shown to possess anti-tubulin potential, interfering with this process. japsonline.com For example, fused pyrazolone-containing combretastatins have been evaluated for their cytotoxic and anti-tubulin activity. japsonline.com Similarly, studies on 1-aryl-1H-pyrazole-fused curcumin analogues revealed that some compounds exhibited microtubule-destabilizing activities. researchgate.net By inhibiting tubulin polymerization, these derivatives can prevent the formation of a functional mitotic spindle, leading to mitotic arrest and ultimately, apoptotic cell death. mdpi.com

Antileishmanial Activity and Parasite Target Identification

Beyond their anticancer properties, derivatives of the 1-(1H-imidazol-2-yl)-1H-pyrazole scaffold have been investigated for their activity against parasitic protozoa, particularly Leishmania species, the causative agents of leishmaniasis. nih.govnih.gov A series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles and their 5-amino analogues were synthesized and evaluated in vitro against three medically important species: L. amazonensis, L. braziliensis, and L. infantum. nih.gov Several of these compounds emerged as active against the promastigote forms of L. amazonensis, with IC₅₀ values in the micromolar range. nih.gov Notably, these novel compounds were found to be less cytotoxic to mammalian cells than the reference drug pentamidine, suggesting a favorable selectivity profile. nih.gov Other studies on imidazole- and pyrazole-containing compounds have also confirmed their leishmanicidal properties. semanticscholar.org

While the precise molecular targets are still under full investigation, one potential mechanism of action involves the inhibition of key parasite enzymes. For instance, previous work on related imidazole and pyrazole derivatives suggested that they could inhibit the iron-superoxide dismutase (Fe-SOD) activity in T. cruzi and Leishmania species, an enzyme crucial for protecting the parasite from oxidative stress. semanticscholar.org

Table 2: In Vitro Antileishmanial Activity of 1-Aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole Derivatives against L. amazonensis Promastigotes
CompoundIC₅₀ (µM)Reference
Compound 4a>100 nih.gov
Compound 4d30 nih.gov
Compound 5a30 nih.gov
Compound 5c15 nih.gov
Compound 5d20 nih.gov
Compound 5f60 nih.gov
Compound 5g30 nih.gov
Pentamidine (Reference)10 nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, SAR analyses have provided insights into how specific structural modifications influence their anticancer and antileishmanial activities. nih.govnih.gov

In the context of anticancer activity, substitutions on the various rings of the pyrazole scaffold significantly impact cytotoxicity. For 1,3,5-trisubstituted-1H-pyrazole derivatives, the presence of chlorophenyl, thiazole, and sulfonamide groups was found to enhance cytotoxic effects against cancer cell lines. rsc.org The nature and position of substituents on the phenyl rings attached to the pyrazole core are critical. For instance, in a series of 1,3-diarylpyrazolones, specific substitution patterns led to high antiproliferative activity against human lung adenocarcinoma cells while being less cytotoxic to non-cancerous cells. nih.gov

Regarding antileishmanial activity, SAR studies of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives revealed important trends. nih.gov The presence of an amino group at the C5 position of the pyrazole ring generally appeared beneficial for activity. Furthermore, the nature of the substituent on the 1-aryl ring played a significant role. Derivatives with electron-withdrawing groups, such as a nitro group (compound 5c) or chlorine (compound 5d), at the para-position of the phenyl ring showed some of the most promising activity against L. amazonensis. nih.gov This suggests that electronic properties and the specific placement of substituents are key determinants of the compound's ability to inhibit parasite growth.

Impact of Substituent Nature and Position on Biological Potency

The biological potency of derivatives of this compound is significantly influenced by the nature and placement of various substituents on both the imidazole and pyrazolone rings. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in biological activity.

The introduction of different functional groups at various positions on the aromatic rings of the scaffold plays a pivotal role in modulating the biological efficacy of these compounds. For instance, in related pyrazole-containing structures, the presence of electron-donating or electron-withdrawing groups on phenyl rings attached to the core scaffold has been shown to be a key determinant of activity. Specifically, the anti-inflammatory potency of certain pyrazole derivatives is remarkably influenced by the benzylidene substituent attached to the core structure.

The following table summarizes the impact of various substituents on the biological potency of related pyrazole derivatives, providing insights that can be extrapolated to the this compound scaffold.

Compound Series Substituent Modification Observed Impact on Biological Potency
Pyrazolo[4,3-c]pyridinesSubstitution at N-1 of the pyrazole ringDoes not significantly alter binding to the PEX14–PEX5 protein–protein interface acs.org.
Pyrazolo[4,3-c]pyridinesLack of substituent at N-1 of the pyrazole ringSlightly decreased ability to disrupt PEX5 interaction with target proteins acs.org.
Pyrazolone derivativesIncorporation of different heterocyclic moieties (imidazole, benzimidazole, benztriazole)Varied anti-inflammatory activity, with one derivative showing the highest potency japsonline.com.
3,5-diarylpyrazole derivativesIntroduction of methyl or benzyl groupsResulted in a decrease in inhibitory activity against meprin α nih.gov.
3,5-diarylpyrazole derivativesIntroduction of a cyclopentyl moietyExhibited similar activity compared to the unsubstituted parent compound nih.gov.

These findings underscore the importance of systematic exploration of the substituent landscape around the this compound core to optimize biological activity.

Role of Core Scaffold Modifications on Target Selectivity

Modifications to the core this compound scaffold are instrumental in determining the target selectivity of the resulting derivatives. The concept of "privileged scaffolds" in medicinal chemistry, such as the pyrazole ring, suggests that these core structures can be adapted to interact with a variety of biological targets through strategic modifications nih.gov.

The pyrazole scaffold is a key component in the development of protein kinase inhibitors, and structural modifications are crucial for enhancing binding affinity and selectivity nih.gov. For example, the replacement of a pyridine fragment with a 3-methylpyrazole ring significantly enhanced the potency of a Cdc7 inhibitor nih.gov. This demonstrates that alterations to the core heterocyclic system can profoundly impact target engagement.

In a study on pyrazolo[4,3-c]pyridines, a structural change from a six-membered to a five-membered ring fused to the pyrazole core was found to be detrimental to the inhibitors' ability to bind to certain proteins while not affecting their interaction with others, thereby conferring a high degree of selectivity acs.org. This illustrates how modifications to the ring system fused to the pyrazole core can fine-tune target selectivity.

Furthermore, the development of selective JAK1 inhibitors was achieved by modifying a 2-amino-pyrimidine derivative with a pyrazole and an indole ring, highlighting the role of scaffold modification in achieving selectivity among closely related enzyme isoforms nih.gov.

The table below illustrates how modifications to the core scaffold of related pyrazole-containing compounds influence their target selectivity.

Original Scaffold Scaffold Modification Impact on Target Selectivity
Thieno[3,2-d]pyrimidin-4(3H)-oneReplacement of a pyridine fragment with a 3-methylpyrazole ringSignificantly enhanced potency for Cdc7 inhibition nih.gov.
Pyrazolo[4,3-c]pyridineChange from a six-membered to a five-membered fused ringAbolished interaction with some PEX14 proteins while retaining it for others, leading to high selectivity acs.org.
2-amino-pyrimidine derivativeSubstitution with a pyrazole and an indole ringDevelopment of a highly potent and selective JAK1 inhibitor nih.gov.

These examples emphasize that strategic modifications of the this compound core are a powerful approach to achieving desired target selectivity and developing compounds with improved therapeutic profiles.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial computational tool in the design and optimization of novel derivatives of this compound. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target dovepress.com. This approach is widely used in virtual screening to identify new compounds and in lead optimization to enhance the potency and selectivity of existing ones dovepress.com.

The process of developing a pharmacophore model can be either ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is superimposed to identify common chemical features responsible for their biological activity dovepress.com. In contrast, a structure-based approach utilizes the three-dimensional structure of the biological target to define a pharmacophore based on the key interaction points within the binding site dovepress.com.

For pyrazole-based inhibitors, pharmacophore models can elucidate the key interactions required for activity. These models can then guide the design of new analogs with improved properties. Lead optimization strategies for pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffolds, for instance, have successfully employed structure- and property-based approaches to generate potent and selective inhibitors with improved cellular potency and pharmacokinetic profiles nih.gov.

Pharmacophore modeling has also been instrumental in identifying novel scaffolds that have not been previously associated with a particular target, a strategy known as scaffold hopping nih.gov. This approach can lead to the discovery of new chemical classes of compounds with desirable biological activities.

The following table outlines key aspects of pharmacophore modeling and its application in lead optimization for related heterocyclic compounds.

Pharmacophore Modeling Aspect Description Application in Lead Optimization
Model Generation Can be ligand-based (from active molecules) or structure-based (from target structure) dovepress.com.Guides the design of new derivatives with enhanced activity.
Virtual Screening Used to identify new compounds from large chemical databases that fit the pharmacophore model dovepress.com.Identifies novel scaffolds for further development.
Structure-Activity Relationship (SAR) Analysis Helps to rationalize the observed SAR and predict the activity of new compounds nih.gov.Facilitates the design of more potent and selective analogs.
ADME-Tox Profiling Pharmacophore models can be used to predict absorption, distribution, metabolism, excretion, and toxicity properties dovepress.com.Aids in the selection of candidates with favorable drug-like properties.

By integrating pharmacophore modeling with other computational and experimental techniques, the lead optimization process for derivatives of this compound can be significantly accelerated, leading to the identification of promising clinical candidates.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is invaluable for understanding the binding modes of this compound derivatives at a molecular level and for elucidating the key interactions that govern their biological activity.

Docking studies of various pyrazole derivatives have been performed with several protein targets, including tyrosine kinases and protein kinases, which are implicated in diseases such as cancer nih.govnih.gov. These studies have revealed that pyrazole-containing compounds can fit deeply within the binding pockets of these enzymes, forming crucial hydrogen bonds and other non-covalent interactions nih.govnih.gov.

For instance, in silico studies of imidazole derivatives containing a pyrazole moiety have shown good binding energies toward target proteins arabjchem.org. The analysis of these docked poses provides insights into the specific amino acid residues that are critical for ligand recognition and binding. This information is instrumental in designing more potent and selective inhibitors.

In a study of pyrazole derivatives as potential inhibitors of receptor tyrosine kinases and protein kinases, molecular docking revealed that the compounds with the lowest binding energies formed stable complexes with their respective protein targets nih.gov. The binding energy and inhibition constant are key parameters obtained from docking simulations that can be correlated with experimental biological activity.

The table below presents a summary of molecular docking findings for related pyrazole and imidazole derivatives with various protein targets.

Compound Class Protein Target Key Interactions and Findings Binding Energy (kJ/mol)
Pyrazole derivativesVEGFR-2 (2QU5)Deep binding in the active site, formation of hydrogen bonds.-10.09 nih.gov
Pyrazole derivativesAurora A (2W1G)Good inhibition constant and vdW + Hbond + desolv energy.-8.57 nih.gov
Pyrazole derivativesCDK2 (2VTO)Minimum binding energy with good ligand efficiency.-10.35 nih.gov
Imidazole-pyrazole hybridsTarget Protein (unspecified)Good binding energy toward the target protein.-8.01 to -6.91 arabjchem.org
Imidazole-pyrazole-benzo[f]chromene hybridsEGFRBinding into the active pocket with pi-pi and hydrogen bond interactions.-7.6894 asianpubs.org
Imidazole-pyrazole-benzo[f]chromene hybridsFabHBinding in the active pocket with a minimum binding energy.-8.9117 asianpubs.org

The insights gained from molecular docking and ligand-receptor interaction analysis are fundamental for the rational design of new this compound derivatives with enhanced affinity and selectivity for their biological targets.

Advanced Research Trajectories and Potential Applications Non Clinical

Applications in Agrochemical Science

The development of novel, effective, and environmentally benign agrochemicals is a continuous pursuit in agricultural science. Heterocyclic compounds, particularly those containing pyrazole (B372694) and imidazole (B134444) rings, form the backbone of many commercial pesticides.

Pyrazole derivatives are a well-established class of insecticides, with prominent examples like Fipronil and Pyrolan demonstrating high efficacy. These compounds often function as potent neurotoxins. A primary mechanism of action for many aryl pyrazole insecticides is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system. This disruption of nerve signal transmission leads to hyperexcitation and eventual death of the target pest.

Research into novel pyrazole derivatives continues to yield compounds with significant insecticidal properties. For instance, certain 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have shown high mortality rates against pests like Tuta absoluta. In one study, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile achieved 75% mortality after 48 hours, demonstrating the potent effect of the pyrazole core. Similarly, derivatives of 1H-pyrazole-5-carboxylic acid have been synthesized and tested against aphids (Aphis fabae), with some compounds exhibiting mortality rates comparable to the commercial insecticide imidacloprid at low concentrations. The presence of the imidazole ring, also a key component in neonicotinoid insecticides like imidacloprid, suggests that a hybrid molecule like 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one could exhibit synergistic or novel insecticidal activities.

Table 1: Examples of Insecticidal Activity in Pyrazole Derivatives

Compound Name Target Pest Activity/Efficacy Source
Fipronil Various Neurotoxin, GABA receptor antagonist
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Tuta absoluta larvae 75% mortality at 48 hours
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile Tuta absoluta larvae 60% mortality at 48 hours

The pyrazole ring is a privileged structure in the design of fungicides and herbicides. Pyraclostrobin, a commercial fungicide with a broad spectrum of activity, features a pyrazole core and achieved global sales of $800 million in 2012. Research has demonstrated that synthetic pyrazole derivatives can exhibit potent fungicidal effects. For example, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline moiety showed excellent activity against various plant pathogenic fungi. Notably, compounds 10d and 10e from this series displayed 100% and 94.0% inhibition, respectively, against Gaeumannomyces graminis var. tritici at a concentration of 16.7 μg/mL, comparable to pyraclostrobin.

In the realm of herbicides, pyrazole derivatives have been investigated as potential inhibitors of critical plant enzymes. A recent study focused on pyrazole amides as inhibitors of transketolase (TK), an enzyme vital to plant photosynthesis. Certain compounds in this class (6ba and 6bj) demonstrated over 80% inhibition of weed growth in foliar spray tests at a dosage of 150 g of active ingredient/ha, indicating their potential as effective herbicides. Given that both the pyrazole and imidazole rings are prevalent in agrochemical research, this compound represents a promising scaffold for developing new fungicidal and herbicidal agents.

Table 2: Fungicidal and Herbicidal Activity of Selected Pyrazole Derivatives

Compound Class/Name Target Organism Activity/Efficacy Source
Pyraclostrobin Various fungi Commercial fungicide, broad spectrum
Pyrazole-tetrahydroquinoline derivative (10d) G. graminis var. tritici 100% inhibition at 16.7 μg/mL
Pyrazole-tetrahydroquinoline derivative (10e) G. graminis var. tritici 94.0% inhibition at 16.7 μg/mL
Isoxazolol pyrazole carboxylate (7ai) Rhizoctonia solani EC₅₀ value of 0.37 μg/mL

Optoelectronic and Photophysical Applications

Organic materials with unique optical and electronic properties are foundational to next-generation technologies like advanced sensors, displays, and computing. The conjugated π-systems inherent in heterocyclic compounds like pyrazoles and imidazoles make them prime candidates for these applications.

Non-linear optical (NLO) materials, which exhibit changes in their optical properties in response to high-intensity light, are crucial for applications in optical switching and data processing. Organic molecules with extensive π-conjugation and intramolecular charge transfer (ICT) characteristics are particularly promising for NLO applications. Pyrazoline and imidazole derivatives have been a focus of this research. The combination of electron donor and acceptor groups within a molecule can lead to large dipole moments and high hyperpolarizability (a measure of NLO activity). Theoretical and experimental studies on compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have confirmed their NLO properties, which arise from the charge transfer interactions within the molecule. The structure of this compound, featuring the electron-rich imidazole and the potentially electron-accepting pyrazolone (B3327878) ring, suggests it could be engineered to exhibit significant NLO effects.

Fluorescent probes are indispensable tools for detecting and imaging ions and molecules in various scientific contexts. N-heteroaromatic scaffolds are ideal for building these probes due to their stable and versatile electronic properties. Pyrazole and imidazole derivatives have been successfully developed as selective and sensitive fluorescent sensors.

For example, a novel pyrazole-pyrazoline fluorescent probe was designed for the highly selective detection of Fe(III) ions, exhibiting a "turn-off" response where fluorescence is quenched upon binding the ion. This probe demonstrated an exceptionally low detection limit of 3.9 x 10⁻¹⁰ M. The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). The inherent N-donor character and conjugated structure of this compound make it an excellent candidate for functionalization to create novel probes for detecting metal cations or other biologically relevant analytes.

Table 3: Characteristics of Representative Pyrazole-Based Fluorescent Probes

Probe Structure Analyte Detected Key Property Source
Pyrazole-Pyrazoline derivative Fe³⁺ Detection limit of 3.9 x 10⁻¹⁰ M
Tetrahydro-chromeno[2,3-c]pyrazole derivative Cu²⁺ Fluorescence enhancement upon metal chelation

Organic semiconductors are the active components in technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The performance of these devices is heavily dependent on the chemical design of the molecules used, which governs properties like charge transport and light emission. Pyrazole and imidazole derivatives have demonstrated significant potential in this field.

Pyrazoline derivatives are particularly known for their strong fluorescence and good charge-transport capabilities, making them useful as blue-emitting materials and hole-transporting layers in OLEDs. The combination of carbazole and imidazole moieties has been explored to create bifunctional materials that exhibit high thermal stability and efficient charge mobility, with some compounds showing electron drift mobility reaching 10⁻⁴ cm²/V·s. The integration of a pyrazolone ring with an imidazole ring in this compound could lead to novel bipolar materials with balanced electron and hole transport, a desirable characteristic for highly efficient OLEDs. The inherent versatility of these heterocyclic systems allows for fine-tuning of their frontier molecular orbital energy levels, which is critical for optimizing charge injection, transport, and emission in semiconductor devices.

Table 4: Performance of Selected OLEDs Incorporating Heterocyclic Derivatives

Material Type Role in OLED Performance Metric Source
Pyrazoline phenyl derivative Blue emitter High hole-transport efficiency
Terpyridine derivative (red phosphorescent host) Host material Maximum External Quantum Efficiency (EQE) of 20.9%
Carbazole-Imidazole derivative Fluorescent emitter Deep-blue emission (CIE: 0.16, 0.08)

Utility in Chemo-sensing and Bio-imaging Technologies

The molecular architecture of this compound suggests a latent potential for applications in chemo-sensing and bio-imaging. The imidazole and pyrazolone rings are both known to participate in coordination with metal ions and can be part of fluorescent molecular systems.

Chemo-sensing: Pyrazolone derivatives are frequently employed as the core structure in fluorescent probes. These probes can operate on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). The imidazole moiety, with its nitrogen atoms, can act as a recognition site or a binding group for specific analytes, particularly metal cations. The combination of a pyrazolone core (potential fluorophore) and an imidazole unit (potential receptor) in a single molecule could theoretically lead to the development of selective and sensitive fluorescent sensors. A change in the fluorescence signal (either "turn-on" or "turn-off") would be expected upon binding of a target analyte to the imidazole group, which would modulate the electronic properties of the entire molecule. However, no studies have been published that detail such properties for this specific compound.

Bio-imaging: For a compound to be useful in bio-imaging, it must possess favorable photophysical properties, such as a high quantum yield, photostability, and emission in the visible or near-infrared spectrum, along with biocompatibility. While many imidazole and pyrazole derivatives have been successfully developed as fluorescent probes for imaging within cells and organisms, the specific photophysical characteristics of this compound have not been reported. Research would be required to determine its absorption and emission spectra, quantum yield, and suitability for use in biological systems.

Table 1: Potential Chemo-sensing Applications of Imidazole-Pyrazolone Scaffolds

Analyte Type Potential Binding Site Sensing Mechanism Status for this compound
Metal Cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺) Imidazole Nitrogen Atoms Fluorescence Modulation (PET, ICT) Theoretical / Not Investigated
Anions N-H groups via Hydrogen Bonding Fluorescence Modulation Theoretical / Not Investigated

Role in Supramolecular Chemistry and Self-Assembled Systems

The fields of supramolecular chemistry and self-assembly rely on non-covalent interactions—such as hydrogen bonding, π-π stacking, and metal coordination—to build large, ordered structures from smaller molecular units.

Supramolecular Chemistry: The structure of this compound contains multiple sites capable of forming non-covalent bonds. The N-H groups on both the imidazole and pyrazolone rings are hydrogen bond donors, while the carbonyl oxygen and the pyridine-type nitrogen atoms are hydrogen bond acceptors. These features could allow the molecule to form predictable, repeating patterns like dimers, trimers, or extended chains in the solid state. Such hydrogen-bonding motifs are a foundational aspect of crystal engineering and the design of supramolecular structures.

Self-Assembled Systems: The ability of the imidazole and pyrazole moieties to act as ligands for metal ions opens the possibility of using this compound as a building block (or "linker") for creating metal-organic frameworks (MOFs) or coordination polymers. By coordinating with metal centers, the molecule could assemble into one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, or sensing. The specific geometry and connectivity of such systems would depend on the coordination preferences of the chosen metal ion and the conformational flexibility of the molecule. To date, no MOFs or other self-assembled systems incorporating this specific compound have been described in the literature.

Table 2: Potential Supramolecular and Self-Assembly Roles

Interaction Type Participating Moieties Potential Resulting Structure Status for this compound
Hydrogen Bonding N-H (donor), C=O & N (acceptor) Dimers, Catemers, Sheets Theoretical / Not Investigated
Metal Coordination Imidazole & Pyrazolone Nitrogens Metal-Organic Frameworks (MOFs), Coordination Polymers Theoretical / Not Investigated

Q & A

Q. What are the optimal synthetic routes for 1-(1H-Imidazol-2-yl)-1H-pyrazol-5(4H)-one derivatives, and how do conventional methods compare to non-conventional approaches?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between pyrazolone precursors and carbaldehydes. Conventional methods (e.g., reflux in organic solvents) yield 68–79% but require prolonged reaction times. Non-conventional methods like microwave irradiation or ultrasonication improve yields (82–92%) and reduce reaction times while minimizing solvent use. For example, microwave-assisted synthesis of trifluoromethyl-substituted derivatives achieved 90% yield in 3 hours . Ultrasonication enhances reaction efficiency via cavitation effects, particularly for multi-component reactions .

Q. How can structural characterization of pyrazolone derivatives be performed to confirm regiochemistry and tautomeric forms?

  • Methodological Answer : X-ray crystallography (using SHELX programs) is critical for unambiguous structural determination. For instance, monoclinic crystal systems (e.g., P21/nP2_1/n space group) were resolved for Schiff base derivatives, confirming Z-configuration via C=N bond geometry . NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies tautomeric equilibria, though overlapping signals in polyfluorinated derivatives may require 2D NMR (COSY, HSQC) for resolution . IR spectroscopy validates carbonyl stretches (~1620–1650 cm⁻¹) and enol-OH absorption (~3300 cm⁻¹) .

Q. What pharmacological screening strategies are recommended for evaluating the bioactivity of pyrazolone-imidazole hybrids?

  • Methodological Answer : In vitro assays against microbial pathogens (e.g., Candida albicans, Staphylococcus aureus) and cancer cell lines (e.g., MCF-7, HeLa) are standard. Structure-activity relationship (SAR) studies should prioritize substituent effects: electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity, while arylidene moieties improve antitumor potential. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or DNA topoisomerases .

Advanced Research Questions

Q. How can regioisomerism challenges in polyfluorinated pyrazolone derivatives be addressed during synthesis?

  • Methodological Answer : Regioisomerism arises from multiple reactive sites in fluorinated precursors. Use regioselective catalysts (e.g., sulfamic acid in solvent-free conditions) to direct Knoevenagel condensation toward the desired α,β-unsaturated carbonyl product . For ambiguous NMR spectra, employ ¹⁹F NMR to track fluorine environments and density functional theory (DFT) calculations (e.g., Gaussian09) to simulate and compare spectral data with experimental results .

Q. What strategies resolve crystallographic ambiguities in pyrazolone derivatives with complex substituents?

  • Methodological Answer : High-resolution X-ray data (≤0.8 Å) and twin refinement (SHELXL) are essential for structures with disorder or pseudosymmetry. For example, twinned data in monoclinic systems (β=97.478°β = 97.478°) were refined using HKLF5 format in SHELXL . Charge-density analysis (Multipole refinement) can elucidate electronic effects of electron-deficient groups (e.g., -Cl, -CF₃) on molecular packing .

Q. How can multi-component reactions (MCRs) be optimized to synthesize spiro-pyrazolone hybrids with enhanced bioactivity?

  • Methodological Answer : Catalyst-free MCRs under mild conditions (e.g., ethanol/water, 60°C) efficiently yield spiro[pyrazole-4,8′-pyrazoloquinolin]-5(1H)-ones. For example, combining 1H-indazol-6-amine, aldehydes, and pyrazol-5(4H)-one achieves 85–92% yield via tandem cyclization. Mechanistic studies (LC-MS monitoring) reveal imine intermediates, guiding optimization of stoichiometry and reaction time .

Q. What computational tools are effective for predicting physicochemical properties and reactivity of pyrazolone-imidazole hybrids?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular dynamics (MD) simulations (AMBER) evaluate solvation effects on tautomer stability. QSAR models (DRAGON descriptors) correlate substituent electronegativity with logP and bioavailability .

Q. How can green chemistry principles be applied to improve the sustainability of pyrazolone synthesis?

  • Methodological Answer : Replace toxic solvents with PEG-400 or ethanol-water mixtures. Solid acid catalysts (e.g., sulfamic acid) enable solvent-free synthesis of bisazo derivatives with 85–90% yield . Mechanochemical grinding (ball milling) reduces energy consumption for condensation reactions, achieving 75–80% yield without solvents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for structurally similar pyrazolone derivatives?

  • Methodological Answer : Cross-validate unit cell parameters (e.g., a,b,ca, b, c, β) and hydrogen-bonding networks using the Cambridge Structural Database (CSD). For example, conflicting reports on Z/E configurations in Schiff bases can be resolved via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What experimental controls mitigate variability in biological activity data across studies?

  • Methodological Answer :
    Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and use reference compounds (e.g., ciprofloxacin for antibacterial assays). Replicate SAR studies with isogenic cell lines to control genetic variability. Publish full spectral data (NMR, HPLC) to ensure reproducibility .

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